molecular formula C15H16N2O6 B3012666 Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate CAS No. 1429329-45-2

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B3012666
CAS No.: 1429329-45-2
M. Wt: 320.301
InChI Key: BUFZBJCLYRGLIE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H16N2O6 and its molecular weight is 320.301. The purity is usually 95%.
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Scientific Research Applications

Solubility and Thermodynamic Studies

The solubility of similar compounds like 3-methyl-4-nitrobenzoic acid has been extensively studied. These studies are crucial in optimizing purification processes and understanding the dissolution behavior of similar chemical compounds. For instance, the solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents and its thermodynamic properties have been determined, providing insights into solvent effects and solute-solvent interactions (He et al., 2018).

Synthetic Applications

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate and related compounds find applications in various synthetic procedures. For example, the synthesis of octahydrobenzo(b)furans using tandem conjugate addition reactions initiated by oxygen nucleophiles (Yakura et al., 1998), and the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a reaction that has educational value in organic chemistry courses (Kam et al., 2020).

Spectroscopic Analysis and Molecular Structure

Studies on the molecular structure, FT-IR, and analysis of first-order hyperpolarizability of similar compounds provide crucial information about their electronic structure and behavior. This information is essential for applications in materials science and electronics. For example, the analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provided insights into its molecular structure and electronic properties (Chidan Kumar et al., 2014).

Crystallography and Non-Covalent Interactions

Crystallographic studies of similar compounds, such as methyl 4-hydroxy-3-nitrobenzoate, reveal important non-covalent interactions. These studies are fundamental in understanding the crystal packing and stability of these compounds, which is vital for the development of new materials and pharmaceuticals (Fu et al., 2012).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity, or investigating potential uses in fields like materials science or medicinal chemistry .

Properties

IUPAC Name

methyl 4-[1-cyano-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)11(8-16)10-6-5-9(13(18)22-4)7-12(10)17(20)21/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZBJCLYRGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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